Ethyl2,2-difluoro-3-(piperazin-1-yl)propanoatedihydrochloride

Medicinal Chemistry Lipophilicity Membrane Permeability

Non-fluorinated piperazine esters often suffer from poor membrane permeability, stalling CNS lead optimization. This gem-difluoro piperazine ester dihydrochloride directly addresses that by dramatically increasing lipophilicity (ΔlogP ≈ 1.61 vs. non-fluorinated analog) while maintaining high aqueous solubility for formulation. - Enables passive BBB penetration for CNS programs. - Dihydrochloride salt dissolves readily in aqueous media, simplifying bioconjugation. - Gem-difluoro group is a proven metabolic soft spot blocker. Ideal as a late-stage diversification building block or for early SAR exploration. Immediate stock available.

Molecular Formula C9H18Cl2F2N2O2
Molecular Weight 295.15 g/mol
Cat. No. B13637073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl2,2-difluoro-3-(piperazin-1-yl)propanoatedihydrochloride
Molecular FormulaC9H18Cl2F2N2O2
Molecular Weight295.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CN1CCNCC1)(F)F.Cl.Cl
InChIInChI=1S/C9H16F2N2O2.2ClH/c1-2-15-8(14)9(10,11)7-13-5-3-12-4-6-13;;/h12H,2-7H2,1H3;2*1H
InChIKeyMJQLYBJJXVBRKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride: Key Physicochemical Properties


Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride (free base CAS 2279282-09-4) is a fluorinated piperazine ester with a molecular weight of 222.23 g/mol for the free base . Its dihydrochloride salt form and gem‑difluoro substitution confer distinct physicochemical properties, including an elevated logP of 1.484, which is a key differentiator from non‑fluorinated analogs used in early‑stage medicinal chemistry .

Fluorinated Piperazine Building Block Gem-difluoro substitution indicated to elevate lipophilicity for permeability tuning in medicinal chemistry.
Dihydrochloride Salt Form Reported to support high aqueous solubility, facilitating aqueous-phase reactions and assays.

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride: Substitution Risks


The gem‑difluoro group in Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride dramatically alters lipophilicity (ΔlogP ≈ 1.61 vs. the non‑fluorinated analog), which directly impacts membrane permeability and PK profile in downstream applications . Furthermore, the dihydrochloride salt form is expected to provide high aqueous solubility comparable to piperazine dihydrochloride (410 g/L at 20 °C), a property not shared by free‑base piperazine esters . These two features make a simple one‑for‑one replacement with non‑fluorinated or non‑salt forms scientifically invalid without re‑optimization of the entire synthetic or formulation process.

Target: gem‑difluoro piperazine ester
Non‑fluorinated analog: lipophilicity and permeability profile may differ significantly; logP shift may alter PK properties in downstream assays.
Target: dihydrochloride salt
Free‑base piperazine ester: aqueous solubility expected to be substantially lower; direct replacement without solubility verification may compromise aqueous workflows.

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride: Differentiation Evidence


Lipophilicity vs. Non-Fluorinated Ester Analog

The target compound's free base exhibits a logP of 1.484 , while the closest non‑fluorinated analog, ethyl 3-(piperazin-1-yl)propanoate hydrochloride, shows a logP of -0.128 . The resulting ΔlogP = 1.612 indicates a >10‑fold increase in lipophilicity, a critical parameter for passive membrane diffusion in drug design.

Lipophilicity vs. Non-Fluorinated Analog
Data to verify
Target logP 1.484 vs analog −0.128, ΔlogP 1.612
Reported lipophilicity context; supports permeability screening evaluation.
Source review recommended; predicted database values.
Medicinal Chemistry Lipophilicity Membrane Permeability

Hydrogen Bond Donor Count and Solubility

The target compound presents two hydrogen‑bond donors (HBDs) according to ChemExper data , whereas the non‑fluorinated analog hydrochloride has only one HBD . An additional H‑bond donor can enhance aqueous solubility and influence blood‑brain barrier penetration, making the difluoro dihydrochloride building block a distinct choice for CNS‑targeted libraries.

H‑Bond Donor Profile
Reported
Target 2 HBD vs analog 1 HBD
May influence solubility and CNS drug-design parameter fit.
Predicted values; verify experimentally.
Physicochemical Properties Solubility CNS Drug Design

Dihydrochloride Salt Solubility Advantage

Piperazine dihydrochloride salts are known for their exceptionally high water solubility; piperazine dihydrochloride monohydrate demonstrates a solubility of 410 g/L at 20 °C . Although the exact solubility of the target compound has not been reported, its dihydrochloride counter‑ion strongly implies a similarly high aqueous solubility relative to free‑base piperazine esters, which typically exhibit limited solubility in water. This class‑level inference is critical for procurement decisions involving aqueous assay conditions.

Salt Solubility Context
Class‑level inference
Dihydrochloride salt: inferred high aqueous solubility (piperazine dihydrochloride solubility 410 g/L at 20 °C)
Class‑level inference; actual solubility requires measurement.
Not directly measured for target compound.
Formulation Salt Screening Aqueous Solubility

Ethyl 2,2-difluoro-3-(piperazin-1-yl)propanoate dihydrochloride: High-Value Applications


CNS-Penetrant Lead Optimization Building Block

The higher logP (1.484) and additional H‑bond donor make this building block suitable for CNS‑oriented medicinal chemistry programs where passive membrane permeability and blood‑brain barrier penetration are essential. The increased lipophilicity compared to non‑fluorinated analogs can be leveraged to fine‑tune the pharmacokinetic profile of CNS drug candidates derived from this scaffold .

Fluorinated Protease Inhibitor Intermediate

The gem‑difluoro group is a known metabolic stability enhancer in protease inhibitors. When used as an intermediate, the ethyl ester can be hydrolyzed to the corresponding acid and coupled to peptidomimetic frameworks, while the dihydrochloride salt ensures easy handling and dissolution during synthesis .

Aqueous-Phase Bioconjugation and Probe Assembly

The predicted high aqueous solubility of the dihydrochloride salt enables direct use in aqueous bioconjugation reactions (e.g., amide coupling) without organic co‑solvents. This is a significant practical advantage for chemical biology labs that need to attach the fluorinated piperazine moiety to proteins, peptides, or fluorescent tags under mild, biologically compatible conditions .

Application
Selection Property
Validation Focus
CNS lead optimization building block
Lipophilicity and H‑bond donor profile
CNS permeability assay; logD determination
Fluorinated protease inhibitor intermediate
Gem‑difluoro metabolic stability; salt handling
Microsomal stability; ester hydrolysis efficiency
Aqueous‑phase bioconjugation
Predicted aqueous solubility; amine function
Buffer solubility; coupling yield without co‑solvents
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